molecular formula C26H30N2O4 B5354905 (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5354905
M. Wt: 434.5 g/mol
InChI Key: WJQDTAAXXWEWHT-NKFKGCMQSA-N
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Description

(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a benzyl group, an octoxyphenyl group, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high chemo- and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with specific catalysts or solvents to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may bind to DNA or proteins, affecting transcriptional regulation or enzyme activity . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-2-3-4-5-6-10-17-32-22-15-13-20(14-16-22)18-23-24(29)27-26(31)28(25(23)30)19-21-11-8-7-9-12-21/h7-9,11-16,18H,2-6,10,17,19H2,1H3,(H,27,29,31)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQDTAAXXWEWHT-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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